molecular formula C9H7BrF2O2 B2905210 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one CAS No. 1803811-66-6

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one

Cat. No.: B2905210
CAS No.: 1803811-66-6
M. Wt: 265.054
InChI Key: SIPZBCGTTPFCGP-UHFFFAOYSA-N
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Description

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H7BrF2O2 It is a brominated ethanone derivative, characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone is the Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone acts as a potent PTP inhibitor by covalently alkylating the conserved catalytic cysteine in the PTP active site . This alkylation inhibits the PTP’s ability to remove phosphate groups from proteins, thereby altering the phosphorylation state of these proteins .

Biochemical Pathways

The inhibition of PTPs affects multiple biochemical pathways. For instance, it can lead to an increase in the phosphorylation state of proteins involved in signal transduction pathways, thereby amplifying the signals of growth factors and other molecules that promote cell proliferation and survival .

Pharmacokinetics

It is known that the compound is neutral, which allows it to readily diffuse into human b cells and inhibit intracellular ptps . The equilibrium constant Ki, representing the dissociation constant of the noncovalent enzyme–inhibitor complex, is 128 μM .

Result of Action

The inhibition of PTPs by 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone can lead to changes in cellular behavior. For example, it can promote cell proliferation and survival by enhancing the signals of growth factors . It may also affect the function of immune cells, given its ability to diffuse into B cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,4-difluoro-5-methoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone

Uniqueness

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.

Properties

IUPAC Name

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPZBCGTTPFCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803811-66-6
Record name 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
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